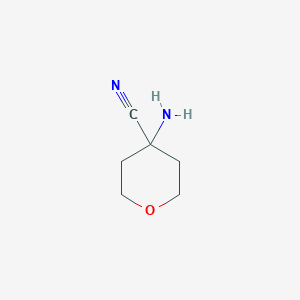

4-Aminooxane-4-carbonitrile

Overview

Description

4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic compound with the molecular formula C6H10N2O. It is characterized by the presence of an oxane ring substituted with an amino group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminooxane-4-carbonitrile can be synthesized through several methodsAnother method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Aminooxane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogenation catalysts are typically used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Aminooxane-4-carbonitrile is . It features an oxane ring structure with an amino group and a carbonitrile group, which contribute to its reactivity and biological activities.

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups facilitate complex chemical reactions, making it a valuable building block in organic synthesis.

2. Biology:

- Biological Activity: The compound and its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains and cancer cell lines.

3. Medicine:

- Therapeutic Potential: Ongoing research is exploring the compound's potential as a therapeutic agent, particularly in drug development. Its unique structure allows it to interact with biological targets, leading to various pharmacological effects.

4. Industry:

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals with specific properties tailored for industrial applications.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Initial studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC$_{50}$ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| K562 | 10 | Inhibition of Bcr-Abl kinase |

The compound's biological activity may be mediated through mechanisms such as enzyme inhibition, receptor binding, and disruption of cell membranes.

Case Studies

Recent investigations have focused on synthesizing analogs derived from this compound to enhance its biological activity. For example, structural modifications at specific positions on the benzyl ring have been shown to significantly influence both antimicrobial and anticancer efficacy.

Example Case Study: Structural Analog Evaluation

A study comparing several analogs revealed that modifications at the para position of the benzyl group resulted in increased potency against cancer cell lines. The most effective analog demonstrated an IC$_{50}$ value of 5 µM against MCF-7 cells, underscoring the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 4-Aminooxane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and engage in other interactions. These properties make it a valuable intermediate in various chemical and biological processes .

Comparison with Similar Compounds

2-Amino-4H-pyran-3-carbonitrile: This compound shares a similar structure but differs in the position of the amino and nitrile groups.

4-Amino-4-cyanotetrahydropyran: Another closely related compound with similar functional groups.

Biological Activity

4-Aminooxane-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound, drawing on diverse scholarly sources.

Synthesis

The synthesis of this compound typically involves multistep reactions that may include the use of various reagents and solvents. While specific synthetic pathways for this compound are not extensively documented, related compounds such as 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have been synthesized using deep eutectic solvents, showcasing high yields and efficiency .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The evaluation of its activity against various bacterial strains has shown promising results. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4 µg/mL to 2048 µg/mL for related compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Gram-positive bacteria |

| This compound | 64 | Gram-negative bacteria |

| This compound | 128 | Fungal species |

Anticancer Activity

In addition to its antimicrobial effects, studies have indicated that derivatives of this compound may exhibit anticancer activity. For example, some analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values for these compounds often fall within a range that suggests moderate to strong activity against cancer cells .

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 50 |

| Compound B | PC-3 | 40 |

| Compound C | WRL-68 | 86 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Studies have shown that modifications at specific positions on the carbon chain can enhance or diminish its activity. For example, the presence of electron-withdrawing groups has been linked to increased potency against microbial strains and cancer cells .

Case Studies

Several case studies highlight the practical applications of compounds related to this compound. One notable study focused on the remediation potential of carbonitrile derivatives in environmental settings, demonstrating their effectiveness in degrading pollutants while also exhibiting biological activity against pathogenic microorganisms .

Case Study Example

In a recent investigation, researchers synthesized a series of carbonitrile derivatives and evaluated their antimicrobial efficacy. The study found that specific substitutions on the carbon chain significantly impacted the compounds' effectiveness against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-Aminooxane-4-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of precursors under controlled conditions. For example, analogous oxane derivatives are synthesized via base-catalyzed cyclization (e.g., using pyridine or K₂CO₃) under reflux conditions . Optimization may include solvent selection (e.g., acetone or toluene), temperature modulation (50–100°C), and stoichiometric adjustments to intermediates. Yield improvements are often achieved through green chemistry approaches, such as continuous flow reactors .

| Synthetic Conditions | Parameters |

|---|---|

| Solvent | Acetone, toluene |

| Catalyst | K₂CO₃, pyridine |

| Temperature | 50–100°C |

| Reaction Time | 12–24 hours |

Q. How is structural characterization of this compound performed post-synthesis?

- Methodological Answer : Structural validation employs spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., nitrile at ~110 ppm) and confirm substitution patterns .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated for structurally similar chromene-carbonitrile derivatives .

- FT-IR : Detects characteristic peaks (e.g., nitrile stretch at ~2200 cm) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution and reactive sites. For example, studies on analogous carbonyl-nitrogen systems use Gaussian software to simulate transition states and predict regioselectivity in nucleophilic additions . Molecular docking may further assess interactions with biological targets (e.g., enzymes), leveraging crystallographic data from related compounds .

Q. How can researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values) for this compound?

- Methodological Answer : Contradictory results require systematic re-evaluation of experimental variables:

-

Assay Standardization : Control cell lines, solvent consistency (e.g., DMSO concentration), and endpoint measurements (e.g., ATP vs. resazurin assays).

-

Statistical Rigor : Apply multivariate analysis to isolate confounding factors (e.g., batch-to-batch purity differences) .

-

Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-aminoquinoline derivatives) to identify trends in toxicity-efficacy profiles .

Common Data Contradictions Resolution Strategies Variable enzyme inhibition Validate via orthogonal assays (e.g., SPR vs. fluorescence) Discrepant cytotoxicity Standardize cell culture conditions and passage numbers

Q. What mechanistic insights guide the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) at the oxane ring to modulate electron density at the nitrile group .

- Steric Modifications : Bulkier substituents (e.g., aryl groups) may reduce off-target interactions, as seen in chromene-carbonitrile analogs .

- Metabolic Stability : Pro-drug strategies (e.g., acetylated precursors) improve pharmacokinetics, inspired by antimalarial 4-aminoquinoline derivatives .

Properties

IUPAC Name |

4-aminooxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLRIDPDRLEOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622203 | |

| Record name | 4-Aminooxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-12-8 | |

| Record name | 4-Aminooxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminooxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.